Galanthaminone
Overview
Description
Galanthaminone is a naturally occurring alkaloid derived from the Amaryllidaceae family of plants, including species such as Galanthus nivalis (common snowdrop) and Lycoris radiata (red spider lily). It is primarily known for its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease due to its acetylcholinesterase inhibitory properties .
Mechanism of Action
Target of Action
Galanthaminone primarily targets the acetylcholinesterase (AChE) enzyme . This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . By inhibiting AChE, this compound increases the concentration of acetylcholine in the brain, thereby enhancing cholinergic neuron function and signaling .
Mode of Action
this compound acts as a tertiary alkaloid and a reversible, competitive inhibitor of the AChE enzyme . It blocks the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission . Additionally, it acts as an allosteric modulator of the nicotinic receptor, which further enhances its mechanism of action .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, leading to enhanced cholinergic signaling . This can have downstream effects on various cognitive functions, including memory processing, reasoning, and thinking .
Pharmacokinetics
this compound exhibits linear pharmacokinetics and is about 90% bioavailable . It has a relatively large volume of distribution and low protein binding . The metabolism of this compound primarily occurs through the cytochrome P450 system, specifically the CYP2D6 and CYP3A4 isoenzymes . Approximately 20% of the dose is excreted as unchanged this compound in the urine within 24 hours .
Result of Action
The primary result of this compound’s action is the enhancement of cholinergic neuron function and signaling . This can lead to improvements in various cognitive functions, including memory processing, reasoning, and thinking . As alzheimer’s disease progresses and fewer cholinergic neurons remain functionally intact, the therapeutic effects of this compound may decrease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the bioavailability of this compound can be affected by the presence of other substances in the body . Additionally, factors such as age, sex, and body weight can affect the clearance of this compound . It’s also worth noting that this compound can prevent and restore disruptions in the hippocampal environmental milieu, thereby preventing and restoring loss of neurogenesis .
Biochemical Analysis
Biochemical Properties
Galanthaminone is a competitive and reversible inhibitor of acetylcholinesterase, thereby increasing the availability of acetylcholine for synaptic transmission . It also acts as a positive allosteric modulator of neuronal nicotinic receptors . This dual mechanism of action increases the response of nicotinic receptors to acetylcholine, further enhancing the utilization of acetylcholine .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to improve cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice . It also attenuates autoinflammation in a mouse model of familial Mediterranean fever .
Molecular Mechanism
This compound works by increasing the amount of a type of neurotransmitter named acetylcholine by inhibiting the activity of an enzyme called acetylcholinesterase known for breaking down acetylcholine . This elevates and prolongs acetylcholine levels boosting acetylcholine’s neuromodulatory functionality, subsequently enhancing functionality of the various cognitions that acetylcholine is involved in .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, long-term treatment with this compound attenuated the associated splenomegaly and anemia which are characteristic features of familial Mediterranean fever .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a rodent model of familial Mediterranean fever, long-term treatment with this compound significantly reduced the size of the spleen compared with controls .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized in the liver, partially via the CYP450 enzymes CYP2D6 and CYP3A4 . Within 24 hours of administration, approximately 20% of a dose of this compound will be excreted unreacted in the urine .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is predominantly excreted in the urine (95%, of which 32% is unchanged), and fecal (5%) .
Subcellular Localization
Given its role as an acetylcholinesterase inhibitor, it is likely to be found in locations where this enzyme is present, such as nerve endings and muscle cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Galanthaminone involves several steps, including oxidative phenol coupling, Heck cyclization, and reductive amination. One notable synthetic route starts with the iodinated isovanillin derivative, which undergoes an intermolecular Mitsunobu reaction with a 2-cyclohexen-1-ol derivative. This is followed by an efficient intramolecular Heck reaction to form a tetracyclic lactol, which is then converted to narwedine, an immediate precursor to this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources, particularly from the bulbs of daffodils and other Amaryllidaceae family members. Biotechnological techniques, such as plant tissue culture, have also been explored to optimize the biosynthesis of this compound for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Galanthaminone undergoes various chemical reactions, including:
Oxidation: Oxidative phenol coupling is a key step in its biosynthesis.
Reduction: Reductive amination is used to convert intermediates to the final product.
Substitution: Mitsunobu reaction is employed in the synthetic route
Common Reagents and Conditions:
Oxidative Phenol Coupling: Requires oxidizing agents and specific reaction conditions to achieve high yields.
Heck Cyclization: Utilizes palladium catalysts and appropriate ligands.
Reductive Amination: Involves reducing agents such as sodium triacetoxyborohydride
Major Products: The major product of these reactions is this compound, with narwedine being a significant intermediate .
Scientific Research Applications
Galanthaminone has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: Investigated for its role in plant biochemistry and secondary metabolite production.
Medicine: Clinically used for treating mild to moderate Alzheimer’s disease by inhibiting acetylcholinesterase, thereby increasing acetylcholine levels in the brain
Comparison with Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Rivastigmine: A cholinesterase inhibitor with similar therapeutic applications.
Physostigmine: An alkaloid with acetylcholinesterase inhibitory properties.
Comparison: Galanthaminone is unique due to its dual mechanism of action, both inhibiting acetylcholinesterase and modulating nicotinic receptors. This dual action provides a more comprehensive approach to enhancing cholinergic neurotransmission compared to other similar compounds .
Properties
IUPAC Name |
(1S,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,14H,7-10H2,1-2H3/t14-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENVUHCAYXAROT-YOEHRIQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(=O)CC2OC4=C(C=CC(=C34)C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23C=CC(=O)C[C@@H]2OC4=C(C=CC(=C34)C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168190 | |
Record name | Narwedine, (+/-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
510-77-0, 1668-86-6 | |
Record name | Narwedine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=510-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(4aR,8aR)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1668-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Galanthaminone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Narwedine, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Narwedine, (+/-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4aR*,8aR*)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.707 | |
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Record name | 6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aR,8aR)-rel | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aS,8aS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.095 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NARWEDINE, (±)- | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATP706417H | |
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Record name | NARWEDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38CR9WB857 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Narwedine?
A1: Narwedine has the molecular formula C16H15NO4 and a molecular weight of 285.29 g/mol.
Q2: Is there spectroscopic data available for Narwedine?
A2: Yes, researchers commonly utilize techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to characterize Narwedine [, ]. These methods help elucidate its structure and confirm its presence in plant extracts or synthetic preparations.
Q3: How is Narwedine synthesized in the laboratory?
A3: Several synthetic routes to Narwedine exist. One common approach involves a biomimetic phenolic oxidative coupling of a norbelladine derivative using reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) [, ]. This mimics the plant's biosynthetic pathway. Other methods employ intramolecular Heck reactions [, ], palladium-catalyzed processes [], or photochemical cyclization [].
Q4: Can Narwedine be produced on a larger scale?
A4: Yes, researchers have developed pilot-scale processes for Narwedine synthesis, utilizing efficient steps like oxidative phenol coupling and crystallization-induced chiral conversion []. This is crucial for producing sufficient quantities for research or potential pharmaceutical applications.
Q5: What is the significance of the chirality of Narwedine?
A5: Narwedine exists as two enantiomers due to a chiral center in its structure. The naturally occurring enantiomer is (-)-Narwedine. Crystallization-induced chiral conversion is a notable method for selectively obtaining (-)-Narwedine from a racemic mixture [, ].
Q6: Can Narwedine be converted into Galanthamine?
A6: Yes, Narwedine is a direct precursor to Galanthamine. Stereoselective reduction of Narwedine, often using chiral reducing agents, yields Galanthamine [, , , , ].
Q7: Does Narwedine itself possess any notable biological activity?
A7: While less studied than Galanthamine, Narwedine has shown some promising activities. It exhibited prolyl oligopeptidase inhibitory activity in vitro []. Additionally, researchers are exploring its potential as a starting point for developing new compounds with enhanced therapeutic properties [].
Q8: Is Narwedine found naturally in plants?
A8: Yes, Narwedine is a naturally occurring alkaloid found in plants of the Amaryllidaceae family, particularly in the genera Narcissus, Galanthus, Lycoris, and others [, , , , , ].
Q9: What are the primary challenges in extracting Narwedine from natural sources?
A9: Narwedine typically occurs in low concentrations in plants, making extraction and purification challenging []. Conventional techniques like solvent extraction often yield complex mixtures requiring further purification steps [].
Q10: Are there alternative extraction methods for Narwedine?
A10: Yes, researchers are exploring more selective and environmentally friendly extraction techniques like supercritical fluid extraction using CO2 []. This method allows for better control over the extraction process and can potentially enhance Narwedine yields.
Q11: What are the potential benefits of studying the pharmacology of Narwedine?
A12: Although not a drug itself, investigating Narwedine's absorption, distribution, metabolism, and excretion (ADME) properties could help researchers understand its bioavailability and potential for modification into new therapeutic agents []. This knowledge is crucial for designing drugs with improved pharmacokinetic profiles.
Q12: How is computational chemistry being used in Narwedine research?
A13: Researchers utilize computational tools like molecular modeling and docking studies to understand Narwedine's interactions with biological targets []. This can help predict potential derivatives' activities and guide the design of new compounds with enhanced selectivity and potency.
Q13: Can you elaborate on the concept of Structure-Activity Relationship (SAR) studies involving Narwedine?
A14: SAR studies are crucial for understanding how structural modifications to Narwedine affect its biological activity []. By systematically altering its structure and evaluating the resulting compounds, researchers can identify key features responsible for its activity and optimize them for desired effects.
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